molecular formula C21H29N5O4S B4630391 4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B4630391
M. Wt: 447.6 g/mol
InChI Key: ZEYHCGXIEAOOBH-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of molecules that are significant for their potential biological and pharmaceutical applications. Its structure incorporates elements like the dimethoxyphenyl sulfonyl group and piperazinyl and pyrrolidinyl substitutions on the pyrimidine ring, which are of interest for their diverse chemical and biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions, where the pyrimidine core is modified with various substituents, including sulfonyl chlorides, to achieve targeted biological activities. For instance, Mallesha et al. (2012) synthesized a series of pyrimidine derivatives showing antiproliferative activity against human cancer cell lines, highlighting the potential utility of such compounds in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through crystallographic studies, revealing how the arrangement of substituents around the pyrimidine core affects the molecule's geometry and intermolecular interactions. For example, Kumar et al. (2012) described the structure of a bromo-piperidinyl pyrimidine derivative, demonstrating the importance of molecular conformation in dictating the compound's physical properties and reactivity (Kumar, Mallesha, Sridhar, Kapoor, Gupta, & Kant, 2012).

Scientific Research Applications

Synthetic Chemistry and Antiproliferative Activity

This compound belongs to a class of chemicals that have been explored for their synthetic routes and potential biological activities. Research has shown that derivatives of pyrimidine, such as those synthesized through nucleophilic substitution reactions involving sulfonyl chlorides, exhibit antiproliferative effects against human cancer cell lines. These compounds have been evaluated using methods like the MTT assay to determine their efficacy in inhibiting the growth of various cancer cell lines, suggesting their potential application in cancer research and therapy (Mallesha et al., 2012).

Crystal Engineering and Structural Analysis

In crystal engineering, pyrimidine and its derivatives have been analyzed for their ability to form specific crystal structures and hydrogen-bonded motifs. For example, studies involving aminopyrimidine derivatives have highlighted their significance in forming hydrogen-bonded bimolecular ring motifs, demonstrating the role of sulfonate and carboxylate groups in mimicking each other's binding patterns. These insights are valuable for the development of new crystalline materials with desired properties (Balasubramani et al., 2007).

Pharmacological Research

Further research into pyrimidine derivatives has led to the discovery of compounds with potential antimicrobial properties. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown antimicrobial activity, hinting at the broad application of these compounds in developing new antimicrobial agents (Ammar et al., 2004).

properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-16-22-20(24-8-4-5-9-24)15-21(23-16)25-10-12-26(13-11-25)31(27,28)19-14-17(29-2)6-7-18(19)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHCGXIEAOOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
Reactant of Route 5
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
Reactant of Route 6
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

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